2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The compound can be involved in various reactions. For instance, it can react with some sulfur and phosphorus tribromide to obtain an effective way to synthesize functionalized phosphorus heterocycles .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 209–211 °C . The molecular weight of the compound is 179.2 .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies : The compound and its derivatives are synthesized through various chemical reactions, including Wittig-Horner reaction, hydrolysis, and hydrogenation, showing their versatility in organic synthesis. For instance, a study reported the synthesis of related benzoic acid derivatives through a series of reactions starting from o-cyanobenzyl chloride, indicating a high overall yield (Chen Fen-er, 2012) Chen Fen-er (2012).
Chemical Rearrangements : Research has explored the condensation reactions and rearrangements involving similar cyano and thiophene-containing compounds, demonstrating their potential in creating complex molecular structures (Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto, 1985) Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto (1985).
Applications in Materials Science
- Dye-Sensitized Solar Cells (DSSCs) : Studies have investigated the incorporation of thiophene and cyano functional groups into sensitizers for DSSCs, showing how these structural units can enhance the light-harvesting capabilities and improve photovoltaic performance. This research underscores the importance of molecular engineering at the level of organic sensitizers for solar cell applications (Sanghoon Kim, Jae Kwan Lee, et al., 2006) Sanghoon Kim, Jae Kwan Lee, et al. (2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It’s known that this compound is used as a sensitizer in dye-sensitized solar cells (dsscs) .
Mode of Action
The mode of action of 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid involves its interaction with the photoanode in DSSCs . The compound’s electronic properties, such as its dipole moment, polarizability, and hyperpolarizability, play a crucial role in this interaction .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its function in DSSCs. The compound influences the electron delocalization between the thiophene and cyanoacrylic acid, which affects the stability of the analogues .
Pharmacokinetics
Its structural and electronic properties, such as its conformation and optoelectronic properties, have been studied .
Result of Action
The result of the action of this compound is observed in its application in DSSCs. The compound, when used as a sensitizer, contributes to the solar cell efficiency of the synthesized dye, which is reported to be 1.7% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of DSSCs, factors such as light intensity and temperature can affect its performance .
Properties
IUPAC Name |
2-[(2-cyano-3-thiophen-3-ylprop-2-enoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c16-8-11(7-10-5-6-21-9-10)14(18)17-13-4-2-1-3-12(13)15(19)20/h1-7,9H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSCLIKTIHNPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CSC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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